4-((5-Bromo-2-thienyl)(2-hydroxyphenyl)methyl)-1-Boc-piperazine
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Overview
Description
4-((5-Bromo-2-thienyl)(2-hydroxyphenyl)methyl)-1-Boc-piperazine is a complex organic compound that features a piperazine ring substituted with a 5-bromo-2-thienyl and a 2-hydroxyphenyl group. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromo-2-thienyl)(2-hydroxyphenyl)methyl)-1-Boc-piperazine typically involves multi-step organic reactions. One common route includes:
Formation of the 5-bromo-2-thienyl intermediate: This can be achieved through bromination of thiophene.
Coupling with 2-hydroxybenzaldehyde: The 5-bromo-2-thienyl intermediate is then coupled with 2-hydroxybenzaldehyde under basic conditions to form the corresponding alcohol.
Protection of the piperazine ring: The piperazine ring is protected using the Boc group.
Final coupling: The protected piperazine is then coupled with the 5-bromo-2-thienyl-2-hydroxyphenyl intermediate under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((5-Bromo-2-thienyl)(2-hydroxyphenyl)methyl)-1-Boc-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine or other substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-((5-Bromo-2-thienyl)(2-hydroxyphenyl)methyl)-1-Boc-piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-((5-Bromo-2-thienyl)(2-hydroxyphenyl)methyl)-1-Boc-piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-((5-Bromo-2-thienyl)(2-hydroxyphenyl)methyl)-1-piperazine: Lacks the Boc protecting group.
4-((5-Bromo-2-thienyl)(2-hydroxyphenyl)methyl)-1-methylpiperazine: Contains a methyl group instead of Boc.
4-((5-Bromo-2-thienyl)(2-hydroxyphenyl)methyl)-1-ethylpiperazine: Contains an ethyl group instead of Boc.
Uniqueness
The presence of the Boc protecting group in 4-((5-Bromo-2-thienyl)(2-hydroxyphenyl)methyl)-1-Boc-piperazine makes it unique compared to similar compounds. This group provides stability and prevents unwanted reactions during synthesis, making it a valuable intermediate in organic chemistry.
Properties
IUPAC Name |
tert-butyl 4-[(5-bromothiophen-2-yl)-(2-hydroxyphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O3S/c1-20(2,3)26-19(25)23-12-10-22(11-13-23)18(16-8-9-17(21)27-16)14-6-4-5-7-15(14)24/h4-9,18,24H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEACPFZMAYGLRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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